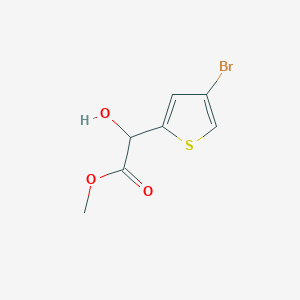

Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate

Description

The compound features a thiophene ring substituted with a bromine atom at the 4-position, a hydroxyl group, and a methyl ester moiety. This combination of functional groups may confer unique reactivity and biological activity compared to simpler phenyl-based derivatives.

Properties

Molecular Formula |

C7H7BrO3S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C7H7BrO3S/c1-11-7(10)6(9)5-2-4(8)3-12-5/h2-3,6,9H,1H3 |

InChI Key |

AKBXZOAVFLNETI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CS1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate typically involves the bromination of thiophene followed by esterification and hydroxylation reactions. One common method is as follows:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.

Esterification: The brominated thiophene is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride to form the ester.

Hydroxylation: Finally, the ester is hydroxylated using a suitable oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyacetate moiety can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Materials Science: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyacetate moiety can influence its binding affinity and specificity. In materials science, the compound’s electronic properties are of interest, and its mechanism of action involves charge transport and conductivity.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Bromine and thiophene groups enhance electrophilicity compared to non-halogenated analogs, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .

- Thiophene-containing compounds in exhibit antimicrobial activity, implying possible similar utility .

- Synthetic Challenges : Thiophene bromination may require careful control to avoid over-halogenation, as seen in the synthesis of related oxadiazoles .

Biological Activity

Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H9BrO3S

Molecular Weight: 279.15 g/mol

IUPAC Name: this compound

The compound features a thiophene ring substituted with a bromine atom and a hydroxyacetate moiety, contributing to its unique chemical properties that may influence its biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Kinases: Many heteroaryl compounds, including derivatives of this compound, have been shown to inhibit protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

- Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial protein synthesis or interference with cell wall integrity .

- Antitumor Activity: Preliminary data indicate that this compound and its derivatives may have significant anti-tumor effects against various cancer cell lines, making them candidates for further development as anticancer agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Experimental Findings

-

Antitumor Efficacy Study:

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes. -

Antimicrobial Activity Assessment:

In vitro assays revealed that the compound showed activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential applications in treating bacterial infections . -

Mechanistic Insights:

Further investigations into the mechanism revealed that the compound may disrupt microbial membrane integrity and inhibit vital enzymatic functions within bacterial cells, contributing to its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.